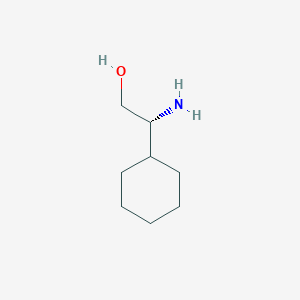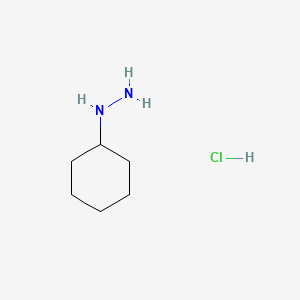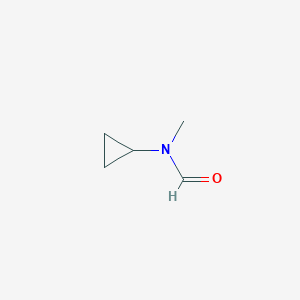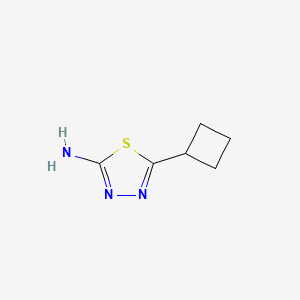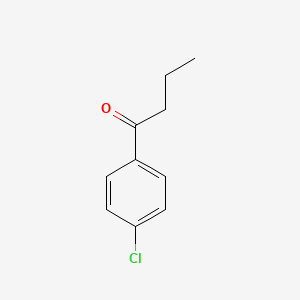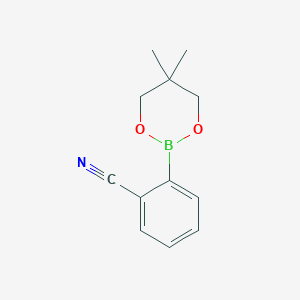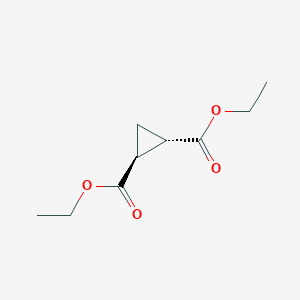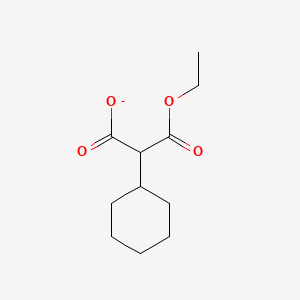
4-(2-Cyclohexenyl)isoquinoline
概要
説明
4-(2-Cyclohexenyl)isoquinoline, also known as CHIQ, is a unique organic compound with a molecular formula of C15H15N. It is an aromatic polycyclic compound .
Molecular Structure Analysis
The molecular weight of 4-(2-Cyclohexenyl)isoquinoline is 209.29 g/mol. The InChI code is 1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h2,4-6,8-12H,1,3,7H2 .Physical And Chemical Properties Analysis
4-(2-Cyclohexenyl)isoquinoline is classified as a weak base . Its boiling point is 165/1 Torr .科学的研究の応用
Antitumor Activity
Isoquinoline derivatives, including those related to 4-(2-Cyclohexenyl)isoquinoline, have shown promise in antitumor activities. For instance, a study by Houlihan et al. (1995) on 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, which are structurally similar, demonstrated significant cytotoxicity against several tumor cell lines. Notably, one of these compounds progressed to phase I clinical trials for cancer treatment (Houlihan et al., 1995).
Inhibition of Monoamine Oxidase B
Research by Sampaio et al. (2016) on 4-organoseleno-isoquinolines, another related group, revealed that these compounds are selective and reversible inhibitors of monoamine oxidase B (MAO-B). This property is significant for the treatment of emotional and neurodegenerative disorders (Sampaio et al., 2016).
Synthesis and Chemical Properties
The synthesis of isoquinoline derivatives has been a subject of considerable interest. Studies by Huang and Larock (2003) demonstrated methods for creating various isoquinoline derivatives, which are essential for pharmaceutical and biomedical research. These methods include palladium(II)-catalyzed cyclization/olefination, highlighting the versatility and importance of isoquinoline compounds in chemical synthesis (Huang & Larock, 2003).
Potential Role in Parkinson's Disease Etiology
Isoquinoline derivatives have been implicated in the etiology of Parkinson's disease due to their structural similarity to neurotoxins. McNaught et al. (1998) explored the neurotoxic characteristics of these compounds, suggesting a possible link to neurodegeneration and Parkinson's disease (McNaught et al., 1998).
Pharmaceutical Applications
Isoquinolines serve as a foundation for many pharmaceuticals. For example, Seubert et al. (1977) studied the synthesis of a novel anthelmintic, praziquantel, which has excellent activity against Schistosomes and Cestodes. This underscores the therapeutic potential of isoquinoline derivatives in treating parasitic infections (Seubert et al., 1977).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary targets of 4-(2-Cyclohexenyl)isoquinoline are currently unknown. This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds . Isoquinolines have been found in various natural sources and have been associated with a range of biological activities .
Mode of Action
Isoquinolines are known to interact with various biological targets due to their aromatic structure . They can form π-π interactions and hydrogen bonds with amino acid residues in proteins, influencing the function of these targets .
Biochemical Pathways
For instance, some isoquinolines have been found to inhibit enzymes in the shikimate pathway, which is involved in the synthesis of aromatic amino acids .
Pharmacokinetics
Its molecular weight of 20929 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Isoquinolines have been found to exhibit antioxidant activity, suggesting that they may protect cells from oxidative stress .
特性
IUPAC Name |
4-cyclohex-2-en-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h2,4-6,8-12H,1,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWJYLFRRZNJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexenyl)isoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



